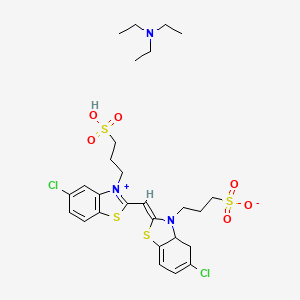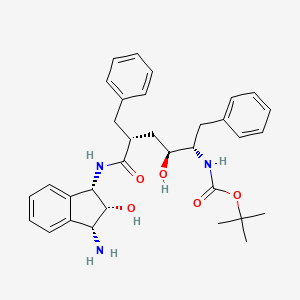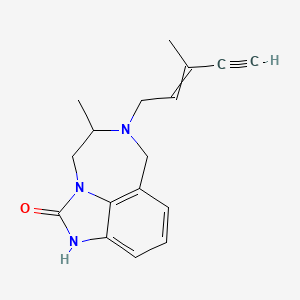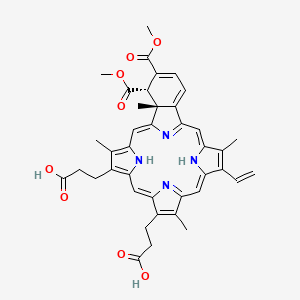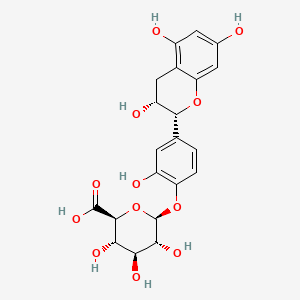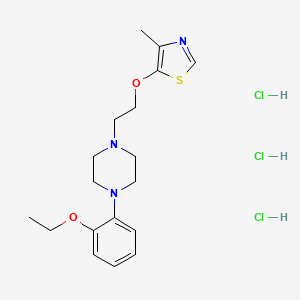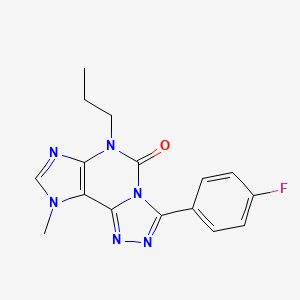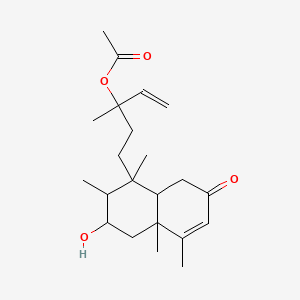![molecular formula C7H16N4 B12786141 N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine CAS No. 13384-18-4](/img/structure/B12786141.png)
N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine is a synthetic organic compound characterized by the presence of an imidazole ring fused with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Attachment of the Ethane-1,2-diamine Moiety: The imidazole ring is then reacted with ethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, and solvent) are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the imidazole nitrogen or the amine groups participate in reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the ethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole-4-acetic acid: A metabolite of histamine with similar structural features.
Clonidine: Contains an imidazole ring and is used as an antihypertensive agent.
Uniqueness
N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine is unique due to its specific combination of an imidazole ring and an ethane-1,2-diamine moiety, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.
Properties
CAS No. |
13384-18-4 |
|---|---|
Molecular Formula |
C7H16N4 |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C7H16N4/c8-1-2-9-3-5-11-6-4-10-7-11/h7,9H,1-6,8H2 |
InChI Key |
ROYYFIXLIRTTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



